REACTION_CXSMILES
|
[CH3:1][C:2]1[C:19]([C:20]([F:23])([F:22])[F:21])=[CH:18][C:5]2[N:6](C(OC(C)C)=O)[CH2:7][CH2:8][CH2:9][C:10](=[O:11])[C:4]=2[CH:3]=1.[Cl-].[Na+]>O.CS(C)=O>[CH3:1][C:2]1[C:19]([C:20]([F:23])([F:21])[F:22])=[CH:18][C:5]2[NH:6][CH2:7][CH2:8][CH2:9][C:10](=[O:11])[C:4]=2[CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
6.68 g
|
Type
|
reactant
|
Smiles
|
CC1=CC2=C(N(CCCC2=O)C(=O)OC(C)C)C=C1C(F)(F)F
|
Name
|
|
Quantity
|
37.5 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
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CS(=O)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Heat
|
Type
|
TEMPERATURE
|
Details
|
at reflux under nitrogen for 5 h
|
Duration
|
5 h
|
Type
|
EXTRACTION
|
Details
|
extract with ethyl acetate (2×300 mL)
|
Type
|
WASH
|
Details
|
Wash the combined organic extracts with brine (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
Remove the solvents under reduced pressure
|
Type
|
CUSTOM
|
Details
|
purify the residue by column chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate/hexanes (1:4)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC2=C(NCCCC2=O)C=C1C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.94 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 79.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |